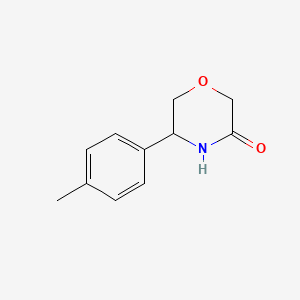
5-(P-tolyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(P-tolyl)morpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a p-tolyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(P-tolyl)morpholin-3-one typically involves the cyclization of amino alcohols with appropriate reagents. One common method is the reaction of p-tolylamine with ethylene oxide, followed by cyclization with a suitable acid catalyst . Another approach involves the use of p-tolyl isocyanate and morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(P-tolyl)morpholin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated morpholine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(P-tolyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the p-tolyl group.
4-(P-tolyl)morpholine: A similar compound with the p-tolyl group at the 4-position.
5-(P-tolyl)isoxazole: Another heterocyclic compound with a similar p-tolyl substitution.
Uniqueness
5-(P-tolyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group at the 5-position of the morpholine ring enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-14-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Clave InChI |
LWFPIMGHWGDLFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2COCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


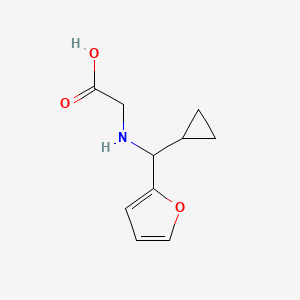

![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)

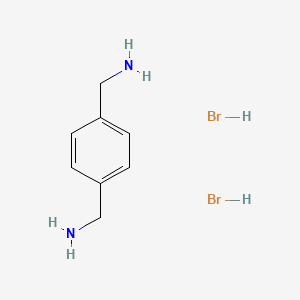
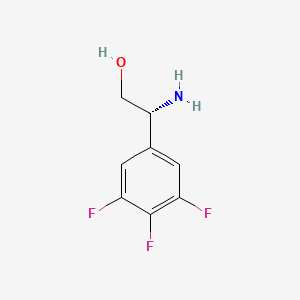
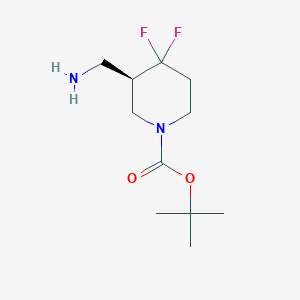
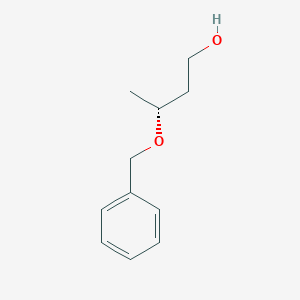
![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
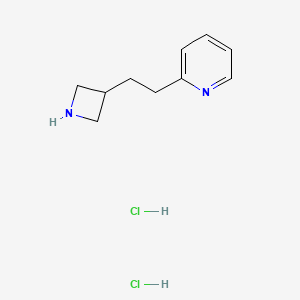
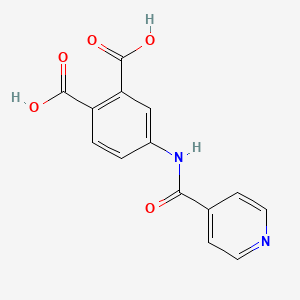
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
